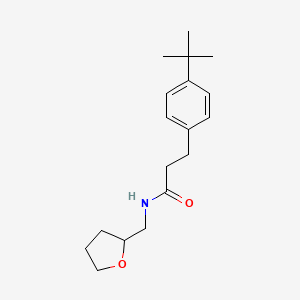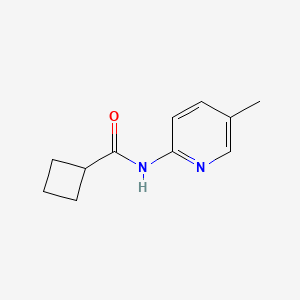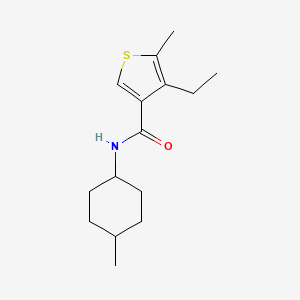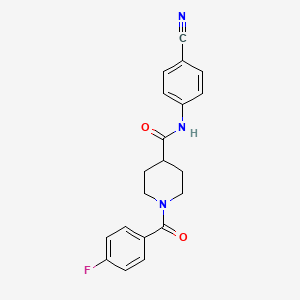
3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide is a chemical compound commonly referred to as TAK-659. It is a potent and selective inhibitor of the enzyme called Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B cells, which are responsible for producing antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-mediated diseases, including cancer and autoimmune disorders.
Mécanisme D'action
TAK-659 works by inhibiting the activity of 3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide, which is a key enzyme in the signaling pathways of B cells. 3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide plays a crucial role in the activation and proliferation of B cells, which are responsible for producing antibodies. By inhibiting 3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide, TAK-659 can prevent the activation and proliferation of B cells, leading to a reduction in antibody production. This mechanism of action makes TAK-659 a promising treatment for diseases that involve excessive B cell activity, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. In a study published in the Journal of Pharmacology and Experimental Therapeutics, TAK-659 was shown to inhibit the activation of B cells and the production of antibodies in vitro. Another study published in the Journal of Biological Chemistry demonstrated that TAK-659 could inhibit the phosphorylation of 3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide in B cells, leading to a reduction in downstream signaling pathways. These studies suggest that TAK-659 has a potent and selective effect on 3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its potency and selectivity for 3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide. This makes it a useful tool for studying the role of 3-(4-tert-butylphenyl)-N-(tetrahydro-2-furanylmethyl)propanamide in various diseases. However, one limitation of TAK-659 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other therapies for cancer and autoimmune disorders. Another area of research is the development of more soluble formulations of TAK-659 for in vivo administration. Additionally, further preclinical studies are needed to determine the safety and efficacy of TAK-659 in humans.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B cell-mediated diseases. In a study published in Cancer Research, TAK-659 was shown to inhibit the growth of lymphoma cells in vitro and in vivo. Another study published in the Journal of Immunology demonstrated that TAK-659 could prevent the development of autoimmune disease in a mouse model. These studies suggest that TAK-659 has the potential to be an effective treatment for cancer and autoimmune disorders.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)15-9-6-14(7-10-15)8-11-17(20)19-13-16-5-4-12-21-16/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULPVRCHCYBUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 5-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4840399.png)



acetate](/img/structure/B4840420.png)
![4-bromo-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4840422.png)
![2-[(4-bromophenyl)acetyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4840432.png)
![9-ethyl-3-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4840440.png)
![3-[(2-phenylethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4840447.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4840462.png)
![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840472.png)
![N-(4-{4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4840478.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840499.png)